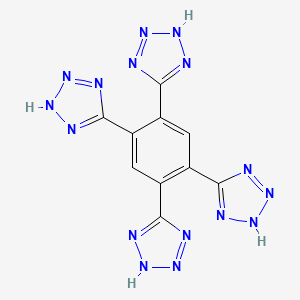
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.
作用机制
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
1,3,5-Tri(1H-tetrazol-5-yl)benzene: This compound has three tetrazole rings attached to a benzene core, making it structurally similar but with different properties due to the reduced number of tetrazole rings.
4-(1H-tetrazole-5-yl-amino)-1,2,4,5-tetrazin-1-one: This compound features a tetrazole ring and a tetrazinone ring, offering unique reactivity and applications.
Uniqueness
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is unique due to its four tetrazole rings, which provide a high nitrogen content and multiple reactive sites. This makes it particularly valuable in applications requiring high energy density and reactivity, such as in the development of new materials and energetic compounds .
属性
分子式 |
C10H6N16 |
|---|---|
分子量 |
350.26 g/mol |
IUPAC 名称 |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
InChI 键 |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















